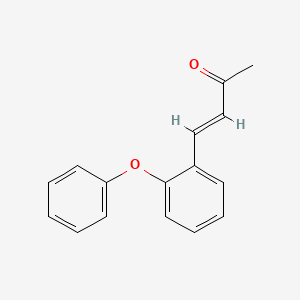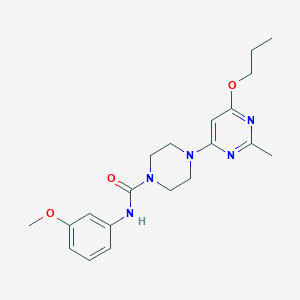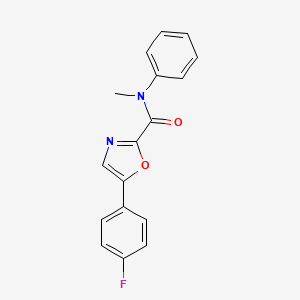![molecular formula C11H16N2O5 B2480689 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid CAS No. 2383165-04-4](/img/structure/B2480689.png)
4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazole derivatives typically involves reactions of methyl α-isocyanoacetate with acylating reagents in the presence of bases, leading to the formation of methyl esters, which are then converted into carboxylic acids and carboxamides. Further modifications allow for the creation of various substituted oxazoles, including those with specific functional groups that contribute to their activity, such as inhibitory effects on blood platelet aggregation (Ozaki et al., 1983).
Molecular Structure Analysis
The molecular structure of oxazole derivatives has been determined using both experimental techniques like X-ray diffraction and quantum-chemical calculations. These studies reveal the presence of specific functional groups and their arrangement, which are critical for the compound's chemical behavior and biological activity (Shtabova et al., 2005).
Chemical Reactions and Properties
Oxazole derivatives undergo various chemical reactions, including alkylation and nitration, leading to the formation of new compounds with different properties. These reactions are influenced by the substituents present on the oxazole ring, allowing for the targeted synthesis of compounds with desired chemical and physical properties (Serebryannikova et al., 2019).
Physical Properties Analysis
The physical properties of oxazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and the nature of their substituents. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Barton et al., 1985).
Chemical Properties Analysis
The chemical properties of oxazole derivatives, including acidity, basicity, and reactivity towards different reagents, are influenced by the electron-donating or withdrawing nature of the substituents attached to the oxazole ring. These properties play a significant role in the compound's biological activity and its use as a building block in organic synthesis (Magata et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- The synthesis and transformations of derivatives of oxazole-carboxylic acids are significant in chemical research. For instance, the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives has been achieved. These derivatives have been used for further chemical transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).
Inhibitory Activity on Blood Platelet Aggregation
- Methyl 5-substituted oxazole-4-carboxylates synthesized from methyl α-isocyanoacetate have shown inhibitory activity on blood platelet aggregation, demonstrating potential therapeutic applications. Some compounds exhibited inhibitory activity comparable to aspirin (Ozaki et al., 1983).
Potential in Bronchodilator Development
- 4-Methyloxazole-5-carboxylic acid has been transformed into N,N'-bis(4-methyloxazol-5-yl)urea, a key building block of a theophylline analogue. This compound is a potential candidate for developing an improved bronchodilator (Ray & Ghosh, 1999).
Degradation of Cholic Acid Side Chain
- Oxazole derivatives have been utilized in the efficient degradation of the cholic acid side chain. This research highlights the application of oxazole derivatives in the synthesis of complex molecules like steroids (Barton et al., 1985).
Isoxazole and Oxazole Isomerization
- Isoxazole-4-carboxylic acid derivatives have been synthesized by isomerization, showcasing the versatility of oxazole derivatives in chemical reactions (Serebryannikova et al., 2019).
Eigenschaften
IUPAC Name |
4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-8(9(14)15)17-7(13-6)5-12-10(16)18-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZURFLDHYTVNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)
![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)







![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)


